molecular formula C10H17NO3 B15305199 tert-Butyl 3-oxopiperidine-4-carboxylate

tert-Butyl 3-oxopiperidine-4-carboxylate

Cat. No.: B15305199
M. Wt: 199.25 g/mol
InChI Key: YARYNNNUMGPZAW-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxopiperidine-4-carboxylate: is an organic compound with the molecular formula C10H17NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing tert-Butyl 3-oxopiperidine-4-carboxylate involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methanol and stirred at room temperature for about 20 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-oxopiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxopiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule being synthesized .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-oxopiperidine-4-carboxylate is unique due to its specific functional groups, which allow for diverse chemical transformations and applications in various fields, including drug development and organic synthesis .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h7,11H,4-6H2,1-3H3

InChI Key

YARYNNNUMGPZAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1=O

Origin of Product

United States

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